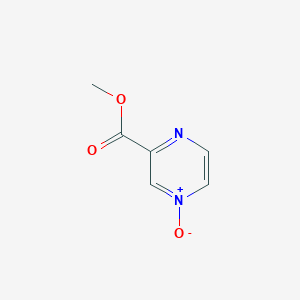![molecular formula C22H19N3OS B10798636 (2E,5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10798636.png)
(2E,5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-35 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly in the context of malaria research. It is part of the Open Source Malaria (OSM) project, which aims to develop new antimalarial drugs through open-source collaboration. The compound belongs to the aminothienopyrimidine series, which has shown promising biological activity against malaria parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-35 involves several key steps. The starting material is a chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields of around 50% . An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-35 are not well-documented, the synthetic route described above can be scaled up for industrial production. The key challenges in industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the lithiation and halogenation steps.
Chemical Reactions Analysis
Types of Reactions
OSM-S-35 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine and halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of substituted aminothienopyrimidines .
Scientific Research Applications
OSM-S-35 has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other biologically active molecules.
Biology: It is studied for its interactions with biological targets, particularly in the context of malaria research.
Medicine: OSM-S-35 is being investigated as a potential antimalarial drug due to its activity against malaria parasites.
Mechanism of Action
The mechanism of action of OSM-S-35 involves its interaction with specific molecular targets in malaria parasites. The compound is believed to inhibit key enzymes or pathways essential for the survival and replication of the parasites. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that OSM-S-35 may interfere with the parasite’s metabolic processes .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar biological activity.
TCMDC 132385: A compound with structural similarities to OSM-S-35, showing mild activity against malaria parasites.
Uniqueness
OSM-S-35 is unique due to its specific structural features, such as the chlorinated thienopyrimidone core and the amine substitution at the 4-position. These features contribute to its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H19N3OS |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3OS/c1-15-13-17(16(2)25(15)19-11-7-4-8-12-19)14-20-21(26)24-22(27-20)23-18-9-5-3-6-10-18/h3-14H,1-2H3,(H,23,24,26)/b20-14- |
InChI Key |
QTDBAHFMTAMGMZ-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798555.png)
![[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-morpholin-4-ylmethanone](/img/structure/B10798566.png)


![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798581.png)
![(5Z)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798585.png)
![5-[[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798589.png)
![[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798593.png)
![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798600.png)
![5-[[2,5-Dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798620.png)
![Ethyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798626.png)
![[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-bromoacetate](/img/structure/B10798628.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798647.png)
![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzonitrile](/img/structure/B10798648.png)
